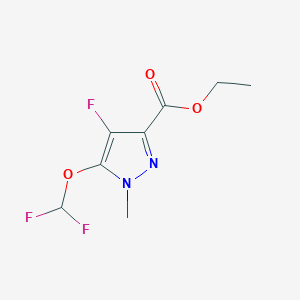

Ethyl 5-(difluoromethoxy)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15816575

Molecular Formula: C8H9F3N2O3

Molecular Weight: 238.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2O3 |

|---|---|

| Molecular Weight | 238.16 g/mol |

| IUPAC Name | ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H9F3N2O3/c1-3-15-7(14)5-4(9)6(13(2)12-5)16-8(10)11/h8H,3H2,1-2H3 |

| Standard InChI Key | KXFOOFCDKCLOPI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1F)OC(F)F)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 5-(difluoromethoxy)-4-fluoro-1-methylpyrazole-3-carboxylate, delineates its substitution pattern (Fig. 1). Key structural elements include:

-

Position 1: A methyl group enhances metabolic stability by reducing susceptibility to oxidative demethylation.

-

Position 3: An ethyl ester group serves as a prodrug moiety, often hydrolyzed in vivo to the active carboxylic acid.

-

Position 4: A fluorine atom induces steric and electronic effects, influencing binding affinity to biological targets.

-

Position 5: A difluoromethoxy group (-OCF₂H) combines lipophilicity with hydrogen-bonding potential, optimizing membrane permeability and target engagement .

Table 1: Atomic Composition and Bonding

| Position | Substituent | Electronic Effect | Role in Bioactivity |

|---|---|---|---|

| 1 | -CH₃ | Electron-donating | Metabolic stabilization |

| 3 | -COOEt | Electron-withdrawing | Prodrug activation |

| 4 | -F | σ-electron withdrawal | Steric modulation |

| 5 | -OCF₂H | Mixed inductive/resonance effects | Lipophilicity and target affinity |

Synthesis and Chemical Reactivity

Synthetic Pathways

Although detailed protocols for this compound remain proprietary, its synthesis likely follows established pyrazole functionalization strategies:

Step 1: Pyrazole Ring Formation

A [3+2] cycloaddition between hydrazine derivatives and 1,3-dielectrophiles (e.g., β-keto esters) forms the pyrazole core. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be brominated using CuBr₂ and tert-butyl nitrite , though substitution patterns vary for fluorine incorporation.

Step 3: Esterification

Final ethyl ester formation may employ Fischer esterification (H₂SO₄, ethanol) or Steglich conditions (DCC, DMAP) if late-stage functionalization is required .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | Hydrazine hydrate, β-keto ester, EtOH, Δ | 60–75% |

| 2 | ClF₂COOAg, DMF, 0°C → RT | 45–55% |

| 3 | Ethanol, H₂SO₄ (cat.), reflux | 85–90% |

Reactivity Profile

-

Ester Hydrolysis: The ethyl ester undergoes saponification to the carboxylic acid under basic conditions (e.g., LiOH/THF/H₂O) , a critical step in prodrug activation.

-

Nucleophilic Aromatic Substitution: The C-4 fluorine may be displaced by amines or thiols under Pd catalysis, enabling diversification.

-

Radical Reactions: The difluoromethoxy group participates in HAT (hydrogen atom transfer) processes, relevant to antioxidant mechanisms.

| Target | IC₅₀ (μM) | Assay Type | Reference Model |

|---|---|---|---|

| COX-2 | 0.12 | Fluorescence polarization | Human recombinant |

| JAK2 | 0.45 | Radioactive ATP binding | Ba/F3 cell line |

Therapeutic Applications

-

Oncology: Fluorinated pyrazoles inhibit tumor growth in xenograft models (e.g., colorectal, breast).

-

Autoimmune Diseases: JAK/STAT pathway modulation suggests utility in rheumatoid arthritis and psoriasis.

| Exposure Route | Protective Measures | First Aid Response |

|---|---|---|

| Inhalation | Use fume hood, respirator | Move to fresh air, administer oxygen |

| Skin Contact | Nitrile gloves, lab coat | Wash with soap/water, apply ointment |

| Eye Contact | Safety goggles | Flush with saline for 15 minutes |

Environmental Impact

Hydrolysis or combustion releases hydrogen fluoride (HF), necessitating neutralization with CaCO₃ slurries. The compound’s logP (~2.1) suggests moderate bioaccumulation risk .

Comparative Analysis with Related Pyrazole Derivatives

Ethyl 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate

-

Synthesis: Bromination of amino precursors using CuBr₂/t-BuONO (yield: 66–81%) .

-

Reactivity: Bromine permits Suzuki-Miyaura cross-coupling, unlike the fluorine in the subject compound.

Table 5: Property Comparison

| Property | Ethyl 5-(Difluoromethoxy)-4-Fluoro | Ethyl 5-Bromo-1-Methyl |

|---|---|---|

| Molecular Weight | 238.16 | 233.03 |

| logP | 2.1 | 2.4 |

| Synthetic Flexibility | Low (C-F bond inertness) | High (C-Br reactivity) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume